5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves microwave-assisted synthesis or conventional methods that facilitate the formation of complex sulfonamides and thiophene derivatives. For example, microwave-assisted synthesis has been utilized for generating compounds with enhanced nerve growth factor-induced neurite outgrowth, demonstrating the efficiency of modern synthetic techniques (Williams et al., 2010).
Molecular Structure Analysis
Crystal structure studies and density functional theory (DFT) calculations have been conducted to understand the molecular structure of similar compounds. These studies reveal the conformational aspects and intermolecular interactions that are crucial for their biological activity. For instance, crystal structure studies of piperazine derivatives highlight the importance of molecular conformation in their biological efficacy (Kumara et al., 2017).
Scientific Research Applications
Specific Scientific Field
This compound is studied in the field of Pharmacology and Medicine .
Comprehensive and Detailed Summary of the Application
“5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide” is known as a 5-HT6 receptor antagonist . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used in experimental procedures involving the manipulation of 5-HT6 receptor activity. This manipulation alters the transmission of several neurotransmitters important in memory: acetylcholine and glutamate, as well as dopamine, γ-aminobutyric acid (GABA), epinephrine (E), and norepinephrine (NE) .
Thorough Summary of the Results or Outcomes Obtained
The manipulation of 5-HT6 receptor activity has been found to affect higher cognitive processes such as memory . Polymorphisms of the 5-HT6 receptor have been implicated in syndromes that affect cognition, such as schizophrenia and dementia . There is also evidence that 5-HT6 receptor activity affects anxiety behaviors and may be involved in the pathophysiology of schizophrenia .
Application in Antiviral Research
Specific Scientific Field
This application falls under the field of Antiviral Research .
Comprehensive and Detailed Summary of the Application
Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral properties .
Detailed Description of the Methods of Application or Experimental Procedures
The antiviral activity of indole derivatives is typically evaluated through in vitro testing against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Thorough Summary of the Results or Outcomes Obtained
Certain indole derivatives have been reported as potent antiviral agents, with inhibitory activity against influenza A and Coxsackie B4 virus .
Application in Antimicrobial Research
Specific Scientific Field
This application is in the field of Antimicrobial Research .
Comprehensive and Detailed Summary of the Application
Compounds similar to “5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide” have been synthesized and tested for their antimicrobial activity .
Detailed Description of the Methods of Application or Experimental Procedures
The antimicrobial activity of these compounds is typically evaluated through in vitro testing against a variety of bacterial and fungal strains .
Thorough Summary of the Results or Outcomes Obtained
The synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard antimicrobial agents .
Application in Antidepressant Research
Specific Scientific Field
This application falls under the field of Antidepressant Research .
Comprehensive and Detailed Summary of the Application
Compounds containing a piperazine moiety, similar to the compound , have been synthesized and tested for their potential as antidepressants .
Detailed Description of the Methods of Application or Experimental Procedures
The potential antidepressant activity of these compounds is typically evaluated through in vitro testing and animal models .
Thorough Summary of the Results or Outcomes Obtained
Certain piperazine derivatives have shown promising results in preliminary tests, suggesting potential for further development as antidepressants .
Application in Anticancer Research
Specific Scientific Field
This application is in the field of Anticancer Research .
Comprehensive and Detailed Summary of the Application
Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including anticancer properties .
Detailed Description of the Methods of Application or Experimental Procedures
The anticancer activity of indole derivatives is typically evaluated through in vitro testing against a variety of cancer cell lines .
Thorough Summary of the Results or Outcomes Obtained
Certain indole derivatives have been reported as potent anticancer agents, with inhibitory activity against various types of cancer .
properties
IUPAC Name |
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCQRDBFWSXQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026006 | |
Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide | |
CAS RN |
209481-20-9 | |
Record name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209481-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB-271046 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-271046 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.